Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)

6-Hydroxy-5-methoxy-1-indanone structure
90843-62-2 structure
Product Name:6-Hydroxy-5-methoxy-1-indanone
Numero CAS:90843-62-2
MF:C10H10O3
MW:178.184603214264
MDL:MFCD08694213
CID:808161
PubChem ID:233148
Update Time:2024-10-26

6-Hydroxy-5-methoxy-1-indanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-
    • 6-Hydroxy-5-methoxy-1-indanone
    • 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
    • 5-methoxy-6-hydroxyindan-1-one
    • 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
    • 6-Hydroxy-5-methoxy-indan-1-on
    • 6-hydroxy-5-methoxyindan-1-one
    • 6-hydroxy-5-methoxyindanone
    • 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)
    • 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)
    • NSC 31250
    • AS-60308
    • AKOS000279837
    • NSC31250
    • BDBM50386066
    • SCHEMBL662848
    • EN300-188996
    • SY126437
    • CS-0036171
    • NSC-31250
    • 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one
    • MFCD08694213
    • 90843-62-2
    • 6-Hydroxy-5-methoxy-indan-1-one
    • DTXSID30283405
    • CHEMBL2043047
    • FEUMSMHGLKFCLZ-UHFFFAOYSA-N
    • Z1198181226
    • 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-
    • MDL: MFCD08694213
    • Inchi: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3
    • Chiave InChI: FEUMSMHGLKFCLZ-UHFFFAOYSA-N
    • Sorrisi: O=C1CCC2C1=CC(=C(C=2)OC)O

Proprietà calcolate

  • Massa esatta: 178.06300
  • Massa monoisotopica: 178.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 214
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5A^2
  • XLogP3: 1.3

Proprietà sperimentali

  • Densità: 1.296
  • Punto di ebollizione: 378.7°Cat760mmHg
  • Punto di infiammabilità: 157.3°C
  • Indice di rifrazione: 1.601
  • PSA: 46.53000
  • LogP: 1.52970

6-Hydroxy-5-methoxy-1-indanone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A079001122-250mg
6-Hydroxy-5-methoxy-1-indanone
90843-62-2 95%
250mg
$249.26 2023-08-31
Alichem
A079001122-1g
6-Hydroxy-5-methoxy-1-indanone
90843-62-2 95%
1g
$660.54 2023-08-31
Alichem
A079001122-5g
6-Hydroxy-5-methoxy-1-indanone
90843-62-2 95%
5g
$1835.17 2023-08-31
TRC
H946329-50mg
6-Hydroxy-5-methoxy-1-indanone
90843-62-2
50mg
$173.00 2023-05-18
TRC
H946329-500mg
6-Hydroxy-5-methoxy-1-indanone
90843-62-2
500mg
$1326.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106811-50mg
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95+%
50mg
¥2505.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106811-100mg
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95+%
100mg
¥3497.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106811-250mg
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95+%
250mg
¥4633.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106811-500mg
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95+%
500mg
¥8424.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106811-1g
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95+%
1g
¥10800.00 2024-04-25

6-Hydroxy-5-methoxy-1-indanone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  3 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
Riferimento
Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility
Ni, Hai-Liang; Monobe, Hirosato; Hu, Ping; Wang, Bi-Qin; Shimizu, Yo; et al, Liquid Crystals, 2013, 40(3), 411-420

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrofluoric acid
Riferimento
Physiologically active indanamines. II. Compounds substituted in the aromatic ring
Heinzelmann, R. V.; Kolloff, H. G.; Hunter, James H., Journal of the American Chemical Society, 1948, 70, 1386-90

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  40 °C
1.2 Reagents: Methanesulfonic anhydride ;  120 °C
Riferimento
Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents
Hu, Jinhui; Yan, Jun; Chen, Jie; Pang, Yanqing; Huang, Ling; et al, MedChemComm, 2015, 6(7), 1318-1327

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid ;  1 h, 120 °C
Riferimento
Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents
Meng, Fan-Chao; Mao, Fei; Shan, Wen-Jun; Qin, Fangfei; Huang, Ling; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ;  1 h, 120 °C; 120 °C → rt; 5 min, cooled
Riferimento
Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly
Chandrika, Nishad Thamban; Fosso, Marina Y.; Tsodikov, Oleg V.; Levine, Harry III; Garneau-Tsodikova, Sylvie, Molecules, 2020, 25(1),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ;  1 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  5 min, cooled
Riferimento
Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors
Green, Keith D.; Fosso, Marina Y.; Garneau-Tsodikova, Sylvie, Molecules, 2018, 23(12), 3252/1-3252/22

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ;  1 h, 120 °C
Riferimento
Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease
Huang, Ling; Miao, Hui; Sun, Yang; Meng, Fanchao; Li, Xingshu, European Journal of Medicinal Chemistry, 2014, 87, 429-439

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Carbon disulfide ,  Aluminum chloride ;  rt
Riferimento
Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate
Zhou, Yu ; Fu, Yan; Yin, Wanchao; Li, Jian; Wang, Wei; et al, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Thionyl chloride Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Riferimento
The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens
Ruan, Peng; Xiao, Bo; Ni, Hai-Liang; Hu, Ping; Wang, Bi-Qin; et al, Liquid Crystals, 2014, 41(8), 1152-1161

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  0 °C; 24 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 3 h, < 15 °C
Riferimento
Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals
Li, Li-Li; Hu, Ping; Wang, Bi-Qin; Yu, Wen-Hao; Shimizu, Yo; et al, Liquid Crystals, 2010, 37(5), 499-506

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: L-Proline Solvents: Acetic acid ;  24 h, 120 °C
Riferimento
A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde
He, Guoxue; Ma, Jinyu; Zhou, Jianhui; Li, Chunpu; Liu, Hong; et al, Green Chemistry, 2021, 23(2), 1036-1040

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  55 °C
Riferimento
Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability
Tong, Yunsong; Przytulinska, Magdalena; Tao, Zhi-Fu; Bouska, Jennifer; Stewart, Kent D.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
Riferimento
Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors
Tao, Zhi-Fu; Li, Gaoquan; Tong, Yunsong; Chen, Zehan; Merta, Philip; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ;  rt → 90 °C
Riferimento
Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors
Brullo, Chiara; Rapetti, Federica ; Abbate, Sara ; Prosdocimi, Tommaso; Torretta, Archimede ; et al, European Journal of Medicinal Chemistry, 2021, 223,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Thionyl chloride
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Riferimento
Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones
Xu, Hong-Tian; Xia, Xue; Yu, Wen-Hao; Feng, Chun ; Xiang, Shi-Kai; et al, Liquid Crystals, 2021, 48(1), 111-120

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  3 h, 55 °C
Riferimento
Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease
Huang, Ling; Lu, Chuanjun; Sun, Yang; Mao, Fei; Luo, Zonghua; et al, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492

6-Hydroxy-5-methoxy-1-indanone Raw materials

6-Hydroxy-5-methoxy-1-indanone Preparation Products

Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd